N-((6-Aminopyridin-2-YL)methyl)acetamide
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Overview
Description
N-((6-Aminopyridin-2-YL)methyl)acetamide: is an organic compound with the molecular formula C8H11N3O. It is a versatile small molecule scaffold used in various research and industrial applications. The compound features a pyridine ring substituted with an amino group at the 6-position and an acetamide group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-((6-Aminopyridin-2-YL)methyl)acetamide typically begins with 2-aminopyridine and acetic anhydride.
Reaction Conditions: The reaction involves the acetylation of 2-aminopyridine using acetic anhydride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated purification systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-((6-Aminopyridin-2-YL)methyl)acetamide can undergo oxidation reactions to form corresponding N-oxides.
Reduction: The compound can be reduced to form N-((6-Aminopyridin-2-YL)methyl)amine.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products:
Oxidation: this compound N-oxide.
Reduction: N-((6-Aminopyridin-2-YL)methyl)amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-((6-Aminopyridin-2-YL)methyl)acetamide is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in the preparation of heterocyclic compounds and pharmaceuticals.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and as a ligand in receptor binding studies. It is also employed in the development of fluorescent probes for imaging applications.
Medicine: It is investigated for its cytotoxic activity against cancer cell lines and its role as an inhibitor of specific enzymes .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and polymers. It is also utilized in the production of specialty chemicals and as an intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of N-((6-Aminopyridin-2-YL)methyl)acetamide involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. It may also interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
- N-(6-Aminopyridin-2-yl)acetamide
- N-(Pyridin-2-yl)acetamide
- N-(6-Morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide
Comparison: N-((6-Aminopyridin-2-YL)methyl)acetamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to N-(6-Aminopyridin-2-yl)acetamide, the presence of the methyl group in this compound enhances its lipophilicity and potentially its membrane permeability. This compound also exhibits different reactivity and binding affinities compared to other pyridinylacetamide derivatives .
Properties
IUPAC Name |
N-[(6-aminopyridin-2-yl)methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-6(12)10-5-7-3-2-4-8(9)11-7/h2-4H,5H2,1H3,(H2,9,11)(H,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSWCZDDQGJJPF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=NC(=CC=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00678485 |
Source
|
Record name | N-[(6-Aminopyridin-2-yl)methyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00678485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1203295-89-9 |
Source
|
Record name | N-[(6-Aminopyridin-2-yl)methyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00678485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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